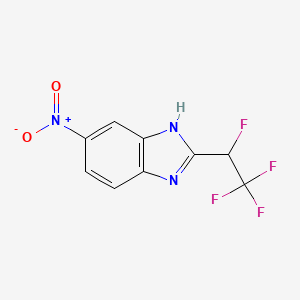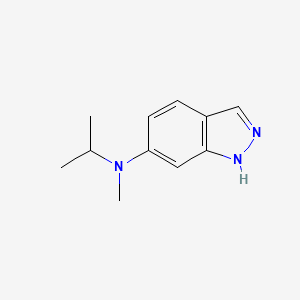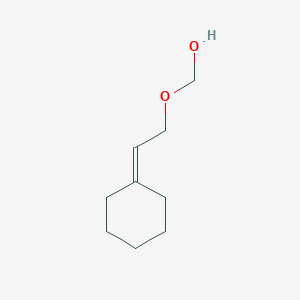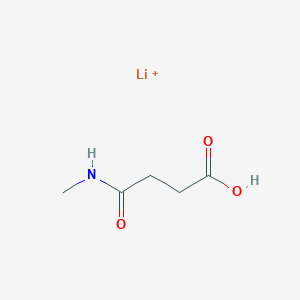
Lithium;4-(methylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;4-(methylamino)-4-oxobutanoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of lithium, a methylamino group, and a 4-oxobutanoic acid moiety, which contribute to its distinct reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;4-(methylamino)-4-oxobutanoic acid typically involves the reaction of 4-oxobutanoic acid with methylamine in the presence of a lithium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Reacting 4-oxobutanoic acid with methylamine: This step forms the methylamino derivative of the acid.
Introducing lithium: Lithium salts, such as lithium chloride or lithium carbonate, are added to the reaction mixture to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving:
High-purity reactants: Ensuring the starting materials are free from impurities.
Controlled temperature and pressure: Maintaining optimal conditions for the reaction to proceed efficiently.
Purification steps: Using techniques such as crystallization or chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;4-(methylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methylamino group can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Including halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Results in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Lithium;4-(methylamino)-4-oxobutanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating certain medical conditions, particularly those involving lithium-responsive pathways.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which Lithium;4-(methylamino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and influencing biochemical processes.
Alter cellular signaling pathways: Affecting the function of cells and tissues.
Participate in redox reactions: Contributing to the regulation of oxidative stress and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium carbonate: Commonly used in medicine for treating bipolar disorder.
Lithium chloride: Used in various chemical reactions and as a reagent in organic synthesis.
4-oxobutanoic acid derivatives: Compounds with similar structures but different substituents.
Uniqueness
Lithium;4-(methylamino)-4-oxobutanoic acid is unique due to the combination of its lithium, methylamino, and oxobutanoic acid components. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
6942-95-6 |
|---|---|
Formule moléculaire |
C5H9LiNO3+ |
Poids moléculaire |
138.1 g/mol |
Nom IUPAC |
lithium;4-(methylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C5H9NO3.Li/c1-6-4(7)2-3-5(8)9;/h2-3H2,1H3,(H,6,7)(H,8,9);/q;+1 |
Clé InChI |
ZGIQWHHDJHHXPD-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CNC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


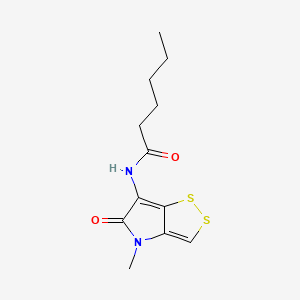

![2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate](/img/structure/B13786488.png)
![N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride](/img/structure/B13786491.png)
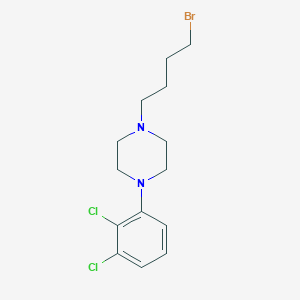
![2-[2-(3,5-Diphenyl-1H-pyrazol-1-YL)vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13786510.png)


![4-Chloro-7-(methoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13786527.png)

